

VUF14862: A Technical Guide to its Discovery and Initial Characterization

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Compound of Interest				
Compound Name:	VUF14862			
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Abstract

This technical guide details the discovery and initial pharmacological characterization of **VUF14862**, a novel photoswitchable antagonist of the histamine H3 receptor (H3R). **VUF14862** represents a significant advancement in the field of photopharmacology, offering precise spatiotemporal control over H3R activity. This document provides a comprehensive overview of its binding affinity, photoswitchable properties, and the experimental methodologies employed in its initial characterization, serving as a valuable resource for researchers in pharmacology and drug development.

Introduction

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. Its role in various neurological and psychiatric disorders has made it an attractive target for drug discovery.

Photopharmacology, a field that utilizes light to control the activity of drugs, offers a powerful approach to dissect the complex roles of receptors like the H3R with high spatiotemporal precision.

VUF14862 was developed as part of a toolbox of photoswitchable antagonists for the H3R.[1] It is an azobenzene-based compound that can exist in two isomeric states, trans and cis, which



can be interconverted using light of specific wavelengths. This property allows for the reversible modulation of its pharmacological activity.

Quantitative Data Summary

The initial characterization of **VUF14862** focused on its binding affinity for the human histamine H3 receptor in both its trans and cis isomeric forms. The key quantitative data are summarized in the table below.

Isomer	Receptor	Binding Affinity (K _i)	Fold Change in Affinity (cis vs. trans)
trans-VUF14862	Human H₃	1.6 nM	>10-fold decrease
cis-VUF14862	Human H₃	>16 nM	

Table 1: Binding Affinity of VUF14862 Isomers for the Human Histamine H3 Receptor.

Experimental Protocols

The following sections detail the key experimental methodologies used in the initial discovery and characterization of **VUF14862**.

Radioligand Binding Assay

The binding affinity of **VUF14862** for the human histamine H3 receptor was determined using a competitive radioligand binding assay.

Materials:

- Membranes: HEK-293T cell membranes stably expressing the human histamine H3 receptor.
- Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: 10 μM Clobenpropit.



 Test Compound: VUF14862 (in its trans and photo-stationary state enriched in the cisisomer).

Procedure:

- HEK-293T cells expressing the hH3R were cultured and harvested.
- Cell membranes were prepared by homogenization and centrifugation.
- For the binding assay, cell membranes were incubated with a fixed concentration of [³H]-NAMH and varying concentrations of the competitor ligand (VUF14862).
- To assess the binding of the cis-isomer, solutions of **VUF14862** were irradiated with 360 nm light to reach a photo-stationary state (PSS) with a high proportion of the cis-isomer.
- Incubations were carried out at 25°C for 2 hours to reach equilibrium.
- The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- The radioactivity retained on the filters was quantified by liquid scintillation counting.
- Competition binding data were analyzed using non-linear regression to determine the inhibition constant (K_i) values.

Photochemical Characterization

The photoswitchable properties of **VUF14862** were characterized by UV-Vis spectroscopy.

Procedure:

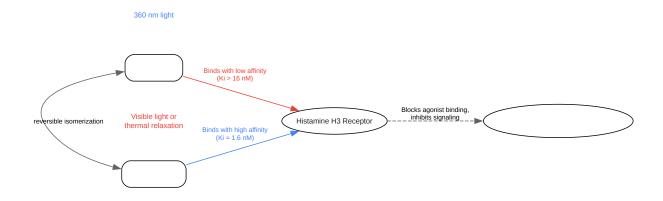
- A solution of VUF14862 in a suitable solvent (e.g., DMSO or buffer) was prepared.
- The initial absorption spectrum of the predominantly trans-isomer was recorded.
- The solution was then irradiated with UV light (e.g., 360 nm) to induce isomerization to the cis-form.



- Absorption spectra were recorded at different time points during irradiation until a photostationary state (PSS) was reached, where the ratio of trans to cis isomers becomes constant.
- To revert to the trans-isomer, the solution was irradiated with light of a longer wavelength (e.g., >400 nm) or allowed to thermally relax in the dark.
- The thermal stability of the cis-isomer was assessed by monitoring the spectral changes over time in the dark at a defined temperature.

Signaling Pathways and Experimental Workflows

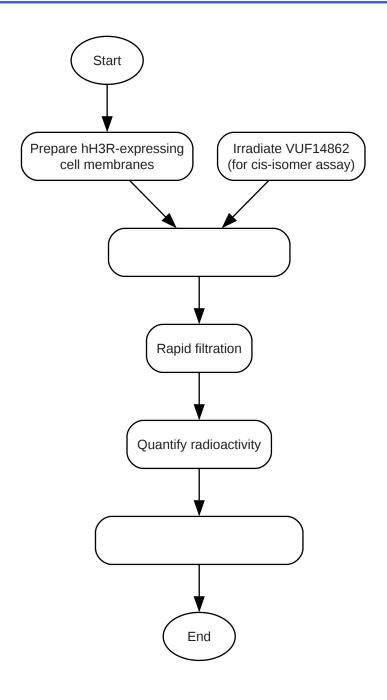
The following diagrams illustrate the mechanism of action of **VUF14862** and the workflow of the key experiments.



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Caption: Mechanism of action of VUF14862 at the H3R.





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References



- 1. Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology PubMed [pubmed.ncbi.nlm.nih.gov]
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